

# factors affecting Ceftazidime stability at different temperatures

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## *Compound of Interest*

Compound Name: *Ceftazidime*

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## Technical Support Center: Ceftazidime Stability

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the factors affecting Ceftazidime stability at different temperatures. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary factors that affect the stability of reconstituted Ceftazidime solutions?

**A1:** The stability of Ceftazidime in aqueous solutions is primarily influenced by temperature, pH, the concentration of the drug, and exposure to light.<sup>[1][2]</sup> Higher temperatures, extreme pH values, and prolonged exposure to light can accelerate its degradation.<sup>[1][3]</sup> The degradation process often follows first-order reaction kinetics in aqueous solutions.<sup>[3]</sup>

**Q2:** What are the recommended storage conditions for reconstituted Ceftazidime to ensure its stability?

**A2:** For optimal stability, reconstituted Ceftazidime solutions should be stored at controlled temperatures. Ceftazidime solutions (4% to 12%) are generally stable for up to 24 hours when kept at a maximum temperature of 25°C (77°F).<sup>[2][4][5]</sup> For longer-term storage, refrigeration

at 4°C (39°F) is recommended, which can extend stability.[6][7] Solutions can also be frozen at -20°C for extended periods, such as up to 91 days.[7][8]

**Q3:** How does pH impact the stability of Ceftazidime at different temperatures?

**A3:** The pH of the solution is a critical factor in Ceftazidime stability.[4] The drug is most stable in the pH range of 4.5 to 6.5.[9] At a pH of  $\leq 4$ , immediate precipitation can occur.[4] The degradation of the  $\beta$ -lactam bond is catalyzed by hydroxide ions (OH-) at pH levels of 6.0, 7.4, and 10.6.[10] It is crucial to maintain the pH within the optimal range to minimize degradation, especially at elevated temperatures.

**Q4:** I observed a color change in my Ceftazidime solution. Does this indicate degradation?

**A4:** Yes, a change in color can be an indicator of Ceftazidime degradation. Freshly prepared solutions are typically pale yellow.[4] Upon storage, the color may change from light straw to dark yellow, which can be associated with a decrease in pH.[7] While a minor increase in color intensity might not always correlate with a significant loss of potency, it is a sign that the drug is undergoing chemical changes.[4]

**Q5:** Can I co-administer other drugs with Ceftazidime? Are there any known incompatibilities?

**A5:** Co-administration of Ceftazidime with other drugs requires careful consideration due to potential incompatibilities. Physical incompatibilities, such as precipitation, have been observed with vancomycin, nicardipine, midazolam, and propofol.[2][4][5] A chemical incompatibility has been noted with N-acetylcysteine.[2][4] However, Ceftazidime is compatible with several other drugs, including aminoglycosides (gentamicin, tobramycin, amikacin), fluconazole, and furosemide.[2][4] It is recommended to flush intravenous lines between the administration of incompatible drugs.[11]

## Troubleshooting Guide

| Issue  | Possible Cause   | Troubleshooting Steps   |
|--|--|---|
| Unexpectedly rapid degradation of Ceftazidime in solution. | Temperature fluctuations, incorrect pH of the diluent, or exposure to light.   | Verify the storage temperature and ensure it remains constant. Measure the pH of the solution and adjust if necessary using appropriate buffers. <sup>[9]</sup> Protect the solution from light. <sup>[1]</sup>             |
| Precipitate formation in the Ceftazidime solution.         | pH of the solution is too low ( $\leq 4$ ) or physical incompatibility with a co-administered drug. <sup>[4]</sup>                   | Check the pH of the solution. If co-administering with another drug, consult compatibility charts and consider sequential administration with a line flush in between. <sup>[4][11]</sup>                                   |
| Inconsistent results in stability studies.                 | Variability in experimental conditions, such as temperature, pH, or concentration. Analytical method not being stability-indicating. | Standardize all experimental parameters. Ensure the analytical method, such as HPLC, is validated to be stability-indicating, meaning it can separate the intact drug from its degradation products.<br><sup>[12][13]</sup> |
| Discoloration of the solution.                             | Degradation of Ceftazidime.  | While some color change may be acceptable, significant darkening indicates substantial degradation. <sup>[7]</sup> It is advisable to prepare fresh solutions if a notable color change is observed.                        |

## Data Summary

Table 1: Stability of Reconstituted Ceftazidime Solutions at Various Temperatures

| Concentration   | Storage Temperature         | Storage Duration    | Remaining Ceftazidime | Reference(s) |
|-----------------|-----------------------------|---------------------|-----------------------|--------------|
| 4% - 12%        | 25°C (77°F)                 | 24 hours            | >90%                  | [2][4][5]    |
| 100 mg/mL       | 22°C                        | 24 hours            | >90%                  | [7][8]       |
| 100 mg/mL       | 4°C                         | 10 days             | >90%                  | [7][8]       |
| 100 mg/mL       | -20°C                       | 91 days             | >90%                  | [7][8]       |
| 10 mg/mL        | 4°C                         | 28 days             | Stable                | [14]         |
| 10 mg/mL        | 25°C                        | Decreased over time | Unstable              | [14]         |
| 100 & 200 mg/mL | 21-23°C                     | 8 hours             | >90%                  | [15]         |
| 100 & 200 mg/mL | 4°C                         | 96 hours            | >90%                  | [15]         |
| 100 & 200 mg/mL | -20°C for 91 days, then 4°C | 96 hours            | >90%                  | [15]         |

Table 2: Influence of pH on Ceftazidime Stability

| pH             | Condition        | Observation   | Reference(s) |
|----------------|------------------|---|--------------|
| ≤4             | Aqueous Solution | Immediate precipitation                                   | [4]          |
| 4.5 - 6.5      | Aqueous Solution | Maximum stability   | [9]          |
| 6.0, 7.4, 10.6 | Aqueous Solution | Degradation of the β-lactam bond is catalyzed by OH- ions | [10]         |

## Experimental Protocols

### Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of Ceftazidime and identifying its degradation products.[12]

#### 1. Preparation of Stock Solution:

- Prepare a stock solution of Ceftazidime at a concentration of 1 mg/mL in a suitable solvent like water or a 50:50 mixture of acetonitrile and water.[12]

#### 2. Acid Hydrolysis:

- To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.
- Incubate the mixture at 60°C for 30 minutes.[12]
- After incubation, cool the solution to room temperature.
- Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.
- Dilute the final solution with the mobile phase for analysis.[12]

#### 3. Base Hydrolysis:

- To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.
- Incubate the mixture at 60°C for 30 minutes.[12]
- After incubation, cool the solution to room temperature.
- Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.
- Dilute the final solution with the mobile phase for analysis.[12]

#### 4. Oxidative Degradation:

- To 1 mL of the Ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide ( $H_2O_2$ ).
- Keep the solution at 60°C for 30 minutes.[12]
- After incubation, cool the solution to room temperature.

- Dilute the resulting solution with the mobile phase for analysis.[12]

#### 5. Thermal Degradation:

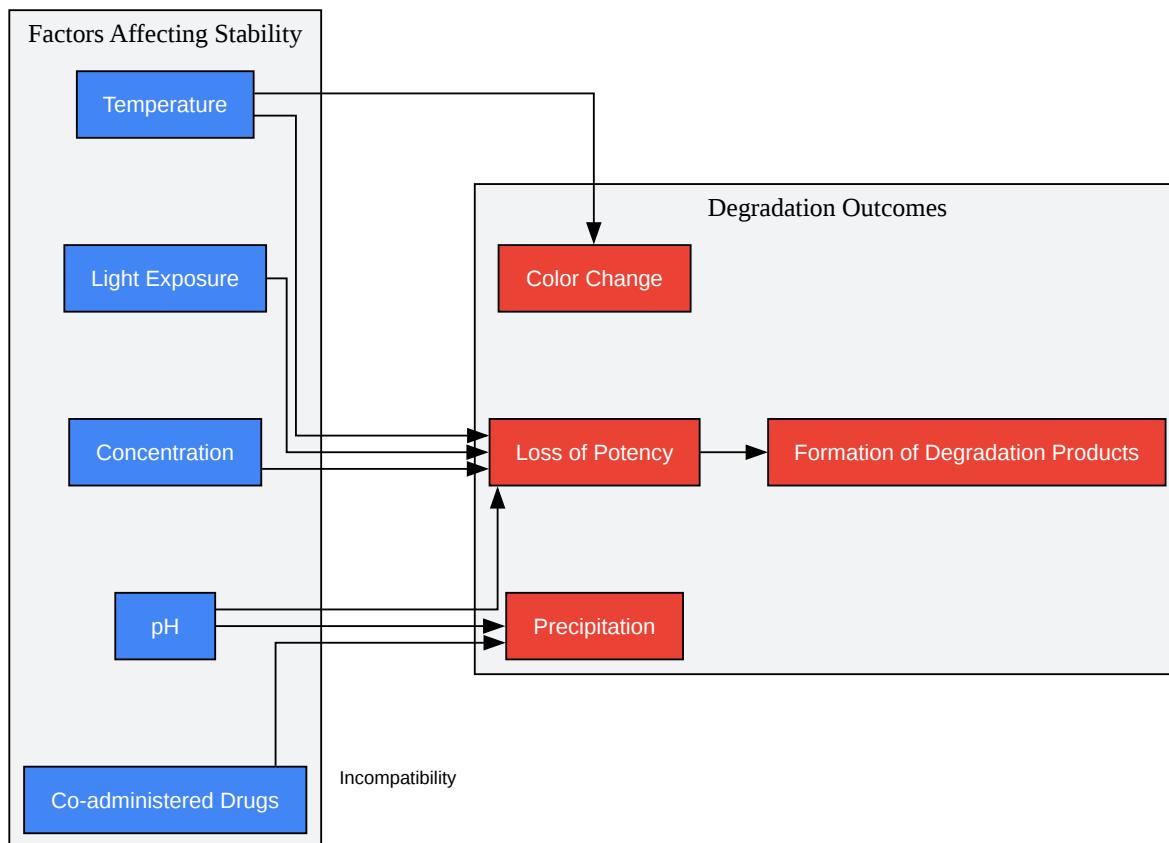
- Place the Ceftazidime stock solution in a hot air oven at 60°C.[12]
- Samples should be withdrawn at various time points to assess the extent of degradation.

## Stability-Indicating HPLC Method

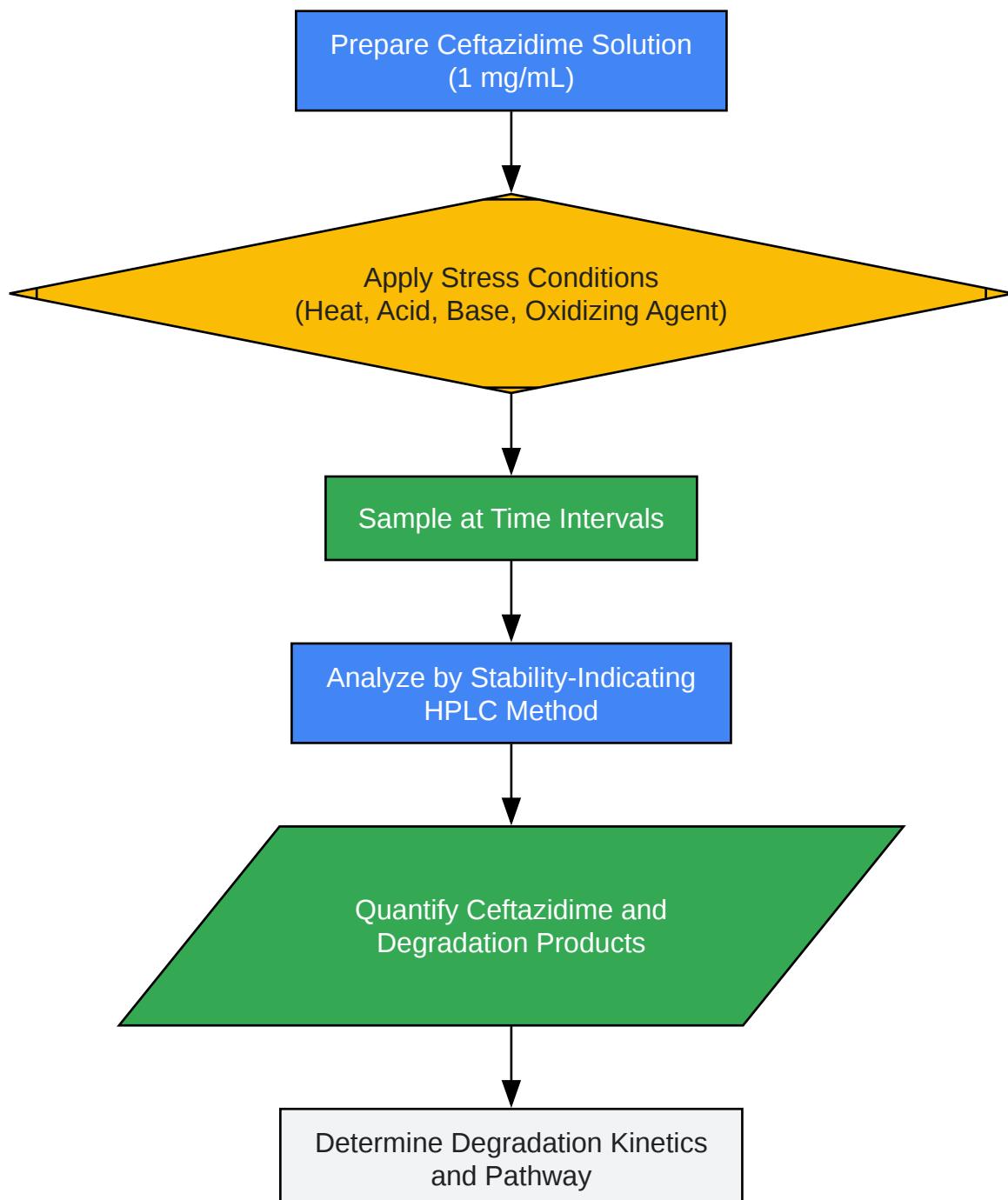
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying Ceftazidime in the presence of its degradation products.[13]

- Column: Lichrosorb 100RP-18 (25 by 0.4 cm; 5-µm pore size) with a Novapack C18 precolumn.[4]
- Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 vol/vol).[4]
- Detector: UV detector with an absorption wavelength of 254 nm.[4]
- Linearity: The method should demonstrate linearity over a suitable concentration range (e.g., 0 to 400 µg/ml).[4]
- Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[16]

## Visualizations

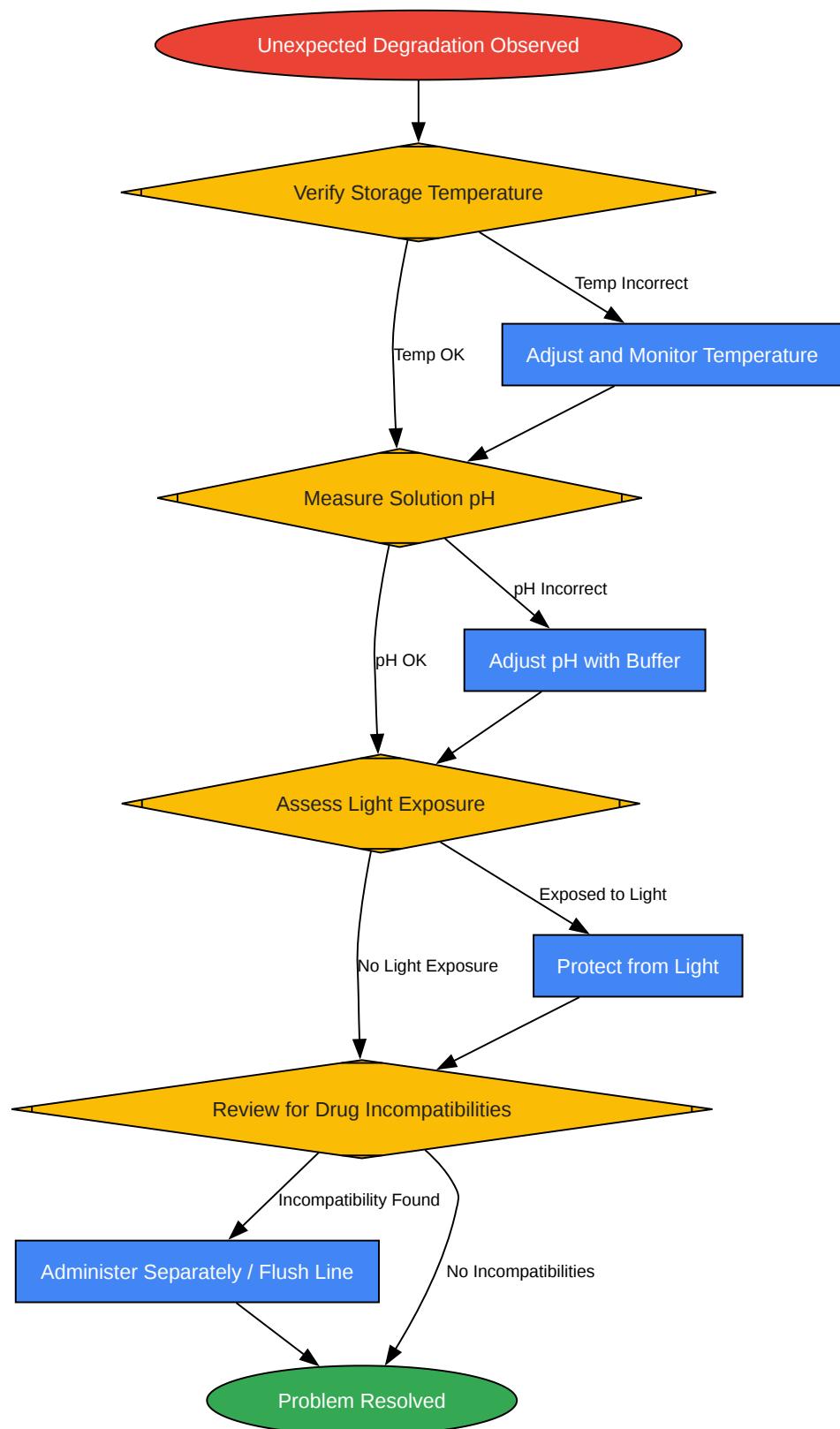
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Caption: Factors influencing Ceftazidime degradation and their outcomes.



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Caption: Workflow for a forced degradation study of Ceftazidime.

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Caption: Troubleshooting workflow for unexpected Ceftazidime degradation.

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